Deferitrin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

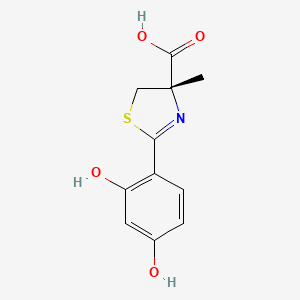

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deferitrin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitrin (GT-56-252) is an orally active, tridentate iron chelator that belongs to the desferrithiocin analogue family. It was developed for the treatment of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with hematological disorders such as beta-thalassemia major.[1] The primary therapeutic goal of this compound is to bind to excess iron in the body, facilitating its excretion and thereby mitigating iron-induced organ toxicity. Although its clinical development was halted due to observations of nephrotoxicity, the study of this compound and its analogues provides valuable insights into the design and mechanism of action of iron chelating agents.[2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Iron Chelation

The fundamental mechanism of action of this compound lies in its ability to act as a chelating agent. It forms a stable complex with ferric iron (Fe³⁺), the primary form of excess iron in the body. This process of chelation renders the iron biologically inert and facilitates its removal from the body.

Reduction of the Labile Iron Pool

Within the cell, there exists a pool of chelatable, redox-active iron known as the labile iron pool (LIP). This pool is a critical source of iron for various cellular processes but can also catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. This compound, being a cell-permeable chelator, directly interacts with and reduces the intracellular LIP. By sequestering this labile iron, this compound prevents its participation in harmful redox reactions, thereby protecting cells from iron-mediated toxicity.

Quantitative Data

The efficacy of an iron chelator is often quantified by its Iron Clearing Efficiency (ICE), which represents the percentage of the administered chelator that is excreted as an iron complex.

Preclinical Data

| Animal Model | Administration Route | Dose | Iron Clearing Efficiency (ICE) | Primary Route of Excretion | Reference |

| Non-iron-overloaded rodent | Oral (p.o.) | 300 µmol/kg | 1.1% | Not Specified | [1] |

| Cebus apella monkeys | Oral | Not Specified | 13-18% | Fecal (80-90%) | [3] |

Clinical Pharmacokinetic Data (Phase I)

A Phase I clinical trial (NCT00069862) was conducted in patients with transfusional iron overload secondary to beta-thalassemia.[4] While detailed efficacy data on iron excretion is not publicly available, the following pharmacokinetic parameters were reported:

| Parameter | Value | Note | Reference |

| Half-life (T½) | 2 to 4 hours | Similar across doses from 3 to 15 mg/kg. | [3] |

| This compound:Iron Complex in Serum | 13 to 48% | Percentage of the drug present as a 2:1 complex with iron. | [3] |

| This compound:Iron Complex in Urine | ~2% | Percentage of this compound in urine complexed to iron. | [3] |

| Bioavailability | Not impaired by food | Similar Area Under the Curve (AUC) in fed and fasted states. | [3] |

Signaling Pathways

The primary signaling pathway influenced by this compound's mechanism of action is the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Inhibition of Ferroptosis

By reducing the intracellular labile iron pool, this compound directly inhibits a key driver of ferroptosis. Iron is a necessary catalyst for the enzymatic and non-enzymatic reactions that lead to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Crosstalk with Apoptosis

While the primary effect is on ferroptosis, the reduction of iron-induced oxidative stress can indirectly influence apoptotic pathways. High levels of ROS can damage mitochondria and lead to the release of pro-apoptotic factors. By mitigating oxidative stress, this compound may help maintain mitochondrial integrity and prevent the initiation of apoptosis.

Experimental Protocols

The following describes a representative experimental protocol for evaluating the efficacy of an oral iron chelator in a rodent model, based on methodologies cited in the literature.

In Vivo Evaluation of Iron Clearing Efficiency in a Rodent Model

Objective: To determine the iron clearing efficiency (ICE) of an orally administered iron chelator.

Materials:

-

Test animals: Sprague-Dawley rats (or other appropriate rodent model).

-

Iron-loading agent: Iron dextran for inducing iron overload (optional, for iron-overload models).

-

Radio-labeled iron: ⁵⁹Fe-labeled ferritin or another suitable iron tracer.

-

Test compound: this compound or other oral iron chelator.

-

Metabolic cages for separate collection of urine and feces.

-

Gamma counter for measuring radioactivity.

-

Atomic absorption spectrometer for total iron measurement.

Procedure:

-

Animal Acclimatization and Iron Loading (if applicable):

-

House animals in a controlled environment with a standard diet and water ad libitum.

-

For an iron-overload model, administer iron dextran via intraperitoneal injection at a specified dose and schedule to achieve the desired level of iron overload. Monitor animal health throughout this period.

-

-

Administration of Radio-labeled Iron:

-

Administer a known amount of ⁵⁹Fe-ferritin intravenously to the animals. This allows for the tracking of mobilized iron.

-

-

Baseline Excretion Measurement:

-

Place animals in metabolic cages and collect urine and feces for a baseline period (e.g., 24-48 hours) to determine the basal rate of iron excretion.

-

-

Administration of the Test Chelator:

-

Administer the oral iron chelator (e.g., this compound) at the desired dose(s). A vehicle control group should be included.

-

-

Sample Collection:

-

Continue to collect urine and feces separately for a defined period post-administration (e.g., 48-72 hours).

-

-

Sample Analysis:

-

Measure the radioactivity (⁵⁹Fe) in the collected urine and feces using a gamma counter.

-

Measure the total iron content in the urine and feces using atomic absorption spectrometry after appropriate sample digestion.

-

-

Calculation of Iron Clearing Efficiency (ICE):

-

Calculate the net iron excretion induced by the chelator by subtracting the baseline iron excretion from the post-treatment excretion.

-

ICE (%) = [(Total iron excreted with chelator - Basal iron excretion) / Molar dose of administered chelator] x 100.

-

Conclusion

This compound serves as a significant case study in the development of oral iron chelators. Its mechanism of action, centered on the chelation of the labile iron pool, offers a potent strategy for mitigating iron overload and its pathological consequences, including the prevention of ferroptotic cell death. While its clinical progression was halted, the preclinical and early clinical data for this compound and the ongoing development of its analogues continue to inform the field of iron chelation therapy. The methodologies and conceptual frameworks outlined in this guide provide a basis for the continued investigation and development of novel, safe, and effective treatments for iron overload disorders.

References

Deferitrin as a Desferrithiocin Analogue: A Technical Guide for Iron Chelation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron overload, a consequence of genetic disorders or chronic blood transfusions, poses a significant threat of organ damage due to the catalytic role of iron in the formation of reactive oxygen species. Iron chelation therapy is the primary treatment modality to mitigate this iron-induced toxicity. Desferrithiocin, a natural siderophore, showed promise as an orally active iron chelator, but its clinical development was hampered by significant nephrotoxicity. This led to the development of synthetic analogues, including Deferitrin (GT-56-252), designed to retain the iron-chelating efficacy of desferrithiocin while minimizing its toxic effects. This technical guide provides an in-depth overview of this compound as a desferrithiocin analogue, focusing on its chemical properties, mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Chemical and Structural Relationship

This compound is a tridentate iron chelator, meaning three of its atoms bind to a single iron atom. It is a synthetic analogue of desferrithiocin, a natural product isolated from Streptomyces antibioticus.[1] The core structure of desferrithiocin responsible for its iron-binding capacity has been modified in this compound to enhance its safety profile, particularly to reduce the nephrotoxicity observed with the parent compound.[2]

This compound

-

IUPAC Name: (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid[3]

-

Molecular Formula: C₁₁H₁₁NO₄S[3]

-

Molecular Weight: 253.28 g/mol [3]

Desferrithiocin

-

IUPAC Name: (4S)-2-(3-hydroxy-2-pyridinyl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid[4]

-

Molecular Formula: C₁₀H₁₀N₂O₃S[4]

-

Molecular Weight: 238.26 g/mol

The key structural difference lies in the aromatic ring that provides the chelating hydroxyl group. This modification was a critical step in the structure-activity relationship (SAR) studies aimed at improving the therapeutic index of desferrithiocin-based chelators.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like other iron chelators, is the formation of a stable complex with ferric iron (Fe³⁺), facilitating its excretion from the body. This compound forms a 2:1 complex with iron.[2] In preclinical studies, this compound demonstrated that the primary route of iron excretion is through the feces.[5]

Iron chelation therapy impacts several key signaling pathways involved in iron homeostasis and cellular stress responses:

-

Hepcidin-Ferroportin Axis: Hepcidin is the master regulator of systemic iron homeostasis. It binds to the iron exporter ferroportin, inducing its internalization and degradation, thereby reducing iron absorption from the gut and release from macrophages.[6] Iron overload typically suppresses hepcidin, leading to increased ferroportin expression and further iron accumulation. While the direct effect of this compound on hepcidin has not been extensively reported, iron chelators, by reducing systemic iron levels, are expected to modulate this pathway. Some studies suggest that intracellular iron chelators can inhibit hepcidin-induced ferroportin degradation.[3]

-

Oxidative Stress and the Nrf2 Pathway: Excess iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage.[1] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[7] Iron-induced oxidative stress can activate Nrf2, which in turn upregulates the expression of antioxidant enzymes and proteins involved in iron metabolism, such as ferritin (for iron storage) and ferroportin (for iron export), to mitigate cellular damage.[7] Iron chelators can indirectly modulate the Nrf2 pathway by reducing the iron-mediated oxidative stress.

Below is a diagram illustrating the logical progression from the parent compound to the development of analogues with improved safety profiles.

Caption: Development pathway of this compound from Desferrithiocin.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, desferrithiocin, from preclinical and clinical studies.

Table 1: Comparative Iron Clearing Efficiency (ICE)

| Compound | Animal Model | Dose | Route | Iron Clearing Efficiency (%) | Primary Excretion Route | Reference(s) |

| Desferrithiocin | Rodent (bile duct-cannulated) | 384 µmol/kg/day | Oral | - (Caused severe renal toxicity) | - | [8] |

| Primate (Cebus apella) | - | Oral | 16.1 ± 8.5 | - | [2] | |

| This compound | Rodent (bile duct-cannulated) | 300 µmol/kg | Oral | 1.1 ± 0.8 | Biliary (90%) | [2][9] |

| Primate (Cebus apella) | - | Oral | 16.8 ± 7.2 | Fecal (88%) | [9] |

ICE is calculated as (ligand-induced iron excretion / theoretical iron excretion) x 100.

Table 2: Pharmacokinetic Parameters of this compound (Phase I Clinical Trial)

| Parameter | Value | Conditions | Reference(s) |

| Half-life (T½) | ~2 - 4 hours | Across doses from 3 to 15 mg/kg | [5] |

| Bioavailability | Not significantly impaired by food | Comparison of fed and fasted states | [5] |

| Iron Complex in Serum | 13 - 48% of drug | - | [5] |

| Urinary Excretion | ~75% of drug recovered in urine | Uncomplexed with iron | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and other desferrithiocin analogues.

Iron Clearing Efficiency (ICE) in the Bile Duct-Cannulated Rat Model

This model allows for the direct measurement of biliary and urinary iron excretion.

Objective: To determine the efficacy and primary route of excretion of an iron chelator.

Methodology:

-

Animal Model: Male Sprague-Dawley rats with surgically implanted bile duct cannulas.

-

Housing: Animals are housed individually in metabolic cages to allow for separate collection of urine and feces. The bile is collected via a tether system connected to a fraction collector.

-

Dosing: The test compound (e.g., this compound) is administered orally (p.o.) via gavage. A typical dose for initial screening is 300 µmol/kg.[2]

-

Sample Collection: Bile samples are collected at regular intervals (e.g., every 3 hours) for up to 48 hours post-dosing. Urine is collected at 24-hour intervals.

-

Iron Analysis: The iron content in bile and urine samples is determined using atomic absorption spectroscopy.

-

ICE Calculation: The Iron Clearing Efficiency is calculated as the percentage of the theoretically chelatable iron that is excreted. For a tridentate chelator like this compound (forming a 2:1 complex with iron), the theoretical iron excretion is 0.5 moles of iron for every mole of chelator administered.

Iron Clearing Efficiency (ICE) in the Iron-Overloaded Primate Model

The Cebus apella monkey is a well-established model for iron overload studies due to its physiological similarities to humans.

Objective: To evaluate the efficacy of an iron chelator in a clinically relevant iron-overloaded state.

Methodology:

-

Animal Model: Cebus apella monkeys with induced iron overload through repeated injections of iron dextran.

-

Housing: Animals are housed in metabolic cages for the collection of urine and feces.

-

Baseline Collection: Urine and feces are collected for several days prior to drug administration to establish a baseline iron excretion rate.

-

Dosing: The test compound is administered orally.

-

Post-Dose Collection: Urine and feces are collected for several days following drug administration.

-

Iron Analysis: The iron content in urine and feces is quantified by flame absorption spectroscopy.[9]

-

ICE Calculation: The net chelator-induced iron excretion is calculated by subtracting the baseline iron excretion from the total iron excreted after drug administration. This value is then used to calculate the ICE as described previously.

Assessment of Nephrotoxicity

Given the known toxicity of desferrithiocin, rigorous assessment of renal safety is paramount.

Objective: To evaluate the potential for drug-induced kidney injury.

Methodology:

-

Animal Model: Sprague-Dawley rats.

-

Dosing Regimen: The test compound is administered daily for a specified period (e.g., 7 to 10 days).[9] Positive controls, such as desferrithiocin or other known nephrotoxic agents, and a vehicle control group are included.

-

Biomarker Analysis:

-

Serum: Blood samples are collected to measure blood urea nitrogen (BUN) and serum creatinine levels.

-

Urine: Urine is collected to measure kidney injury biomarkers such as Kidney Injury Molecule-1 (Kim-1). Kim-1 levels can be quantified using an ELISA kit.[9]

-

-

Histopathology: At the end of the study, animals are euthanized, and the kidneys are collected. The kidneys are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined microscopically for signs of tubular damage, such as vacuolization, necrosis, and the presence of casts.

The workflow for evaluating a novel iron chelator is depicted in the following diagram.

Caption: Experimental workflow for iron chelator development.

Signaling Pathways in Iron Homeostasis and Chelation

The diagram below illustrates the central role of the hepcidin-ferroportin axis in regulating systemic iron levels and the points at which iron and iron chelators can exert their effects.

Caption: Regulation of iron homeostasis by the hepcidin-ferroportin axis.

Conclusion

This compound represents a significant step in the rational design of iron chelators, building upon the foundational structure of desferrithiocin. While its clinical development was ultimately halted due to nephrotoxicity, the structure-activity relationship studies and the preclinical and clinical data generated have provided invaluable insights for the field of iron chelation therapy. The methodologies developed for its evaluation continue to be relevant for the assessment of new iron chelator candidates. Future research in this area will likely focus on further refining the chemical structures of desferrithiocin analogues to achieve an optimal balance of high iron clearing efficiency and a favorable safety profile, ultimately leading to improved therapeutic options for patients with iron overload disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Deferitrin (GT-56-252): A Technical Overview of the Investigational Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferitrin (GT-56-252) is an orally available, investigational tridentate iron chelator developed for the treatment of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with disorders such as beta-thalassemia.[1][2][3] As a derivative of desferrithiocin, this compound was specifically engineered to minimize the toxicity associated with the parent compound while maintaining effective iron chelation.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data on this compound.

Chemical Structure and Properties

This compound, also known as (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is a small molecule with the chemical formula C11H11NO4S.[4][5] Its structure is characterized by a thiazole ring linked to a dihydroxyphenyl group, which is crucial for its iron-binding activity.

| Property | Value | Source |

| IUPAC Name | (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | [5] |

| Molecular Formula | C11H11NO4S | [4][5] |

| Molecular Weight | 253.28 g/mol | [5] |

| SMILES | C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | [5] |

| CAS Number | 239101-33-8 | [1] |

| Synonyms | GT-56-252, 4'-hydroxydesazadesferrithiocin | [4][6] |

Mechanism of Action

This compound functions as a tridentate iron chelator, meaning that one molecule of this compound can bind to a single iron (Fe3+) ion at three points. This binding forms a stable complex that can be excreted from the body. Preclinical studies have demonstrated that the primary route of iron excretion facilitated by this compound is fecal.[2]

Preclinical and Clinical Data

Quantitative Preclinical Data

This compound has been evaluated in several preclinical models to determine its efficacy and safety profile. The iron-clearing efficiency (ICE) is a key metric used to assess the effectiveness of an iron chelator.

| Animal Model | Administration | Dose | Iron Clearing Efficiency (ICE) | Source |

| Non-iron-overloaded rodent | Oral | 300 µmol/kg | 1.1% | [1] |

| Cebus apella monkeys | Oral | Not specified | 13-18% | [2] |

Clinical Trials

This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A notable study is the "Iron Balance Study of DFO and GT56-252 in Patients With Transfusional Iron Overload Secondary to Beta-thalassemia" (NCT00069862).[6]

In an initial Phase I trial, this compound was administered to 26 patients with beta-thalassemia at doses ranging from 3 to 15 mg/kg.[2] The drug was found to be well-tolerated and well-absorbed, both in fed and fasted states.[2] No serious adverse events were reported.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not extensively available in the public domain. However, descriptions of the study designs and methodologies have been published.

Phase I Clinical Trial Methodology (NCT00069862)

The Phase I trial was an open-label, parallel-design, two-dose study.[2] The primary objectives were to assess the safety and pharmacokinetics of this compound.

-

Patient Population: 26 patients with beta-thalassemia and transfusional iron overload.[2]

-

Dosing: Single doses of this compound were administered on two consecutive days at five dose levels: 3, 4.5, 8, 11, and 15 mg/kg.[2] The drug was administered as a liquid or in capsules.[2]

-

Pharmacokinetic Analysis: Blood samples were collected at intervals up to 24 hours post-dose to characterize the pharmacokinetic profile of this compound.[2] 24-hour urine collections were also performed to measure the excretion of the drug.[2]

-

Safety Monitoring: Safety was evaluated through physical examinations, electrocardiograms (ECGs), and laboratory tests, including chemistry and hematology panels, coagulation parameters, urinalysis, and urine beta-2-microglobulin.[2]

Conclusion

This compound (GT-56-252) is a promising oral iron chelator that has demonstrated a favorable safety and absorption profile in early clinical trials. Its mechanism of action, centered on the formation of a stable, excretable iron complex, addresses the critical need for effective and well-tolerated treatments for chronic iron overload. Further clinical development will be necessary to fully establish its efficacy and safety for therapeutic use.

References

- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

Deferitrin: A Tridentate Chelator for Iron Overload

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deferitrin (also known as GT-56-252) is an orally active, tridentate iron chelator that has been investigated for the treatment of chronic iron overload.[1][2] Iron overload is a serious condition that can result from genetic disorders or from repeated blood transfusions, as is common in patients with β-thalassemia major.[3] this compound, a derivative of desferrithiocin, was developed to offer an effective oral therapy for managing iron toxicity.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Core Compound Details

| Property | Value |

| IUPAC Name | (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid[4] |

| Synonyms | GT-56-252, 4'-hydroxydesazadesferrithiocin[4] |

| Molecular Formula | C11H11NO4S[4] |

| Molecular Weight | 253.28 g/mol [4] |

| Chelation Stoichiometry | 2:1 (this compound:Iron) |

Mechanism of Action: Tridentate Iron Chelation

This compound functions as a tridentate chelator, meaning that one molecule of this compound can bind to a single ferric iron (Fe³⁺) ion at three distinct points. The key functional groups involved in this coordination are the hydroxyl and carboxyl groups on the molecule. Two molecules of this compound form a stable octahedral complex with one iron ion, which is then eliminated from the body.[5] The primary route of excretion for the this compound-iron complex is through the feces.[6]

Caption: this compound's tridentate chelation of a single ferric iron ion.

The diagram below illustrates the general mechanism of cellular iron overload and the point of intervention for this compound.

Caption: this compound's intervention in the cellular iron metabolism pathway.

Preclinical and Clinical Data

Efficacy: Iron Clearing Efficiency (ICE)

The efficacy of iron chelators is often quantified by their Iron Clearing Efficiency (ICE), which is the percentage of the administered chelator that is excreted as an iron complex.

Table 1: Preclinical Iron Clearing Efficiency (ICE) of this compound

| Species | Dose (µmol/kg) | Administration | Iron Clearing Efficiency (ICE) | Primary Excretion Route |

| Rodent (non-iron-overloaded) | 300 | Oral | 1.1%[1] | Fecal |

| Cebus apella monkey | Not specified | Oral | 13-18%[7] | Fecal (80-90%)[7] |

| Beagle Dog | 150 | Not specified | 9.3% | Fecal |

Pharmacokinetics

A Phase I clinical trial in patients with β-thalassemia provided initial pharmacokinetic data for this compound.

Table 2: Phase I Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Notes |

| Dose Range | 3 to 15 mg/kg | Single daily doses[7] |

| Half-life (T½) | ~2 to 4 hours | Similar across all doses[7] |

| Bioavailability | Well-absorbed orally | Not significantly affected by food[7] |

| Iron Complex in Serum | 13 to 48% | Percentage of drug present as the 2:1 this compound:iron complex[7] |

| Urinary Excretion | ~75% of drug recovered in urine | ~2% of urinary this compound was complexed with iron[7] |

Safety and Tolerability

In initial clinical studies, this compound was generally well-tolerated.[7] However, its clinical development was halted due to concerns about nephrotoxicity.[8]

Experimental Protocols

Determination of Iron Clearing Efficiency (ICE)

The following protocol outlines the general methodology for determining the ICE of an iron chelator in a preclinical model.

Caption: Experimental workflow for determining Iron Clearing Efficiency (ICE).

Protocol Steps:

-

Animal Acclimatization and Baseline Measurement: Animals are housed in metabolic cages to allow for separate collection of urine and feces. A baseline period (e.g., 24-48 hours) is established to measure the normal daily iron excretion.

-

Chelator Administration: this compound is administered orally at a specified dose.

-

Sample Collection: Urine and feces are collected for a defined period post-administration (e.g., 24-48 hours).

-

Iron Quantification: The iron content in the collected urine and feces is quantified using a sensitive analytical method such as atomic absorption spectroscopy.

-

ICE Calculation: The Iron Clearing Efficiency is calculated using the following formula: ICE (%) = [(Total Iron Excreted post-dose - Baseline Iron Excretion) / Theoretical Maximum Iron Binding Capacity of the Dose] x 100

Quantification of this compound in Plasma (Representative Protocol)

While a specific, detailed protocol for this compound is not publicly available, the following represents a standard approach for quantifying a small molecule iron chelator in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation:

- A small volume of plasma (e.g., 50-100 µL) is aliquoted.

- An internal standard (a molecule with similar chemical properties to this compound) is added.

- Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

- The supernatant containing this compound is collected for analysis.

2. HPLC Separation:

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from other plasma components.

- Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.

3. MS/MS Detection:

- Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound molecules.

- Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation.

- Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Conclusion

This compound is a well-characterized, orally active, tridentate iron chelator that demonstrated promising efficacy in preclinical and early clinical studies for the treatment of transfusional iron overload. Its mechanism of action involves the formation of a stable 2:1 complex with ferric iron, which is predominantly excreted fecally. While its clinical development was halted due to safety concerns, the data and methodologies associated with this compound provide valuable insights for the ongoing development of novel iron chelation therapies. The information presented in this guide serves as a technical resource for researchers and professionals in the field of drug development for iron overload disorders.

References

- 1. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human iron metabolism - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

The Rise and Fall of Deferitrin: A Technical Guide to a Novel Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Deferitrin (also known as GT-56-252), a novel, orally available iron chelator. While its development was ultimately halted due to toxicity concerns, the story of this compound offers valuable insights into the design, evaluation, and challenges of developing iron chelation therapies. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides an overview of the experimental protocols used in its evaluation.

Introduction: The Unmet Need and the Emergence of this compound

Iron overload, a serious condition resulting from genetic disorders or repeated blood transfusions, necessitates treatment with iron chelators to prevent organ damage from excess iron deposition. For many years, the standard of care was deferoxamine, a parenterally administered drug with a demanding treatment regimen, leading to a search for effective oral alternatives.

This compound emerged as a promising candidate in this landscape. A synthetic, tridentate iron chelator, it is an analog of desferrithiocin, a natural product with potent iron-chelating properties. The development of this compound, led by Genzyme Corporation, aimed to provide a convenient and effective oral therapy for patients with transfusional iron overload, particularly those with β-thalassemia.

Mechanism of Action

This compound functions by binding to ferric iron (Fe³⁺) with high affinity, forming a stable, water-soluble complex that can be excreted from the body. As a tridentate ligand, two molecules of this compound are required to bind a single atom of iron, forming a 2:1 complex. This chelation process primarily targets non-transferrin-bound iron (NTBI), a toxic form of iron that circulates in the plasma of iron-overloaded patients and is a key contributor to organ damage. The this compound-iron complex is then predominantly eliminated from the body via fecal excretion.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Model | Dose | Route | Key Finding(s) |

| Iron Clearing Efficiency (ICE) | Cebus apella monkeys | Iron-overloaded | 150 µmol/kg | Oral | ~13-18% |

| Rats | Non-iron-overloaded | 300 µmol/kg | Oral | ~1.1% | |

| Excretion Route | Cebus apella monkeys | Iron-overloaded | 150 µmol/kg | Oral | ~80-90% fecal excretion |

| Pharmacokinetics | Rats | - | - | Oral | Well-absorbed |

Table 2: Phase I Clinical Trial Data of this compound in β-Thalassemia Patients

| Parameter | Patient Population | Dose Range | Key Finding(s) |

| Safety and Tolerability | 26 adult patients | 3 to 15 mg/kg (single doses) | Well-tolerated, no serious adverse events reported. |

| Pharmacokinetics | 26 adult patients | 3 to 15 mg/kg | Well-absorbed in both fed and fasted states. |

| T½ (half-life) of approximately 2 to 4 hours. | |||

| 13% to 48% of the drug in serum was present as the 2:1 this compound:iron complex. | |||

| Iron Excretion | 26 adult patients | 3 to 15 mg/kg | Dose-related increase in iron excretion. |

Table 3: Metabolic Iron Balance Study of this compound in β-Thalassemia Patients

| Treatment Group | Dose | Mean Iron Balance (% of intake) | Primary Route of Excretion |

| This compound (single daily dose) | 4.5 - 17 mg/kg/day | 7% - 42% | Fecal |

| This compound (divided dose) | 25 mg/kg/day (t.i.d.) | 28% - 62% | Fecal (~99%) |

| Deferoxamine (control) | 40 mg/kg/day (s.c. infusion) | 52% - 325% | Urine and Fecal |

Experimental Protocols

The evaluation of this compound involved a series of preclinical and clinical studies employing specific methodologies to assess its efficacy and safety.

Preclinical Evaluation in the Bile Duct Cannulated Rat Model

This model is crucial for determining the route and extent of excretion of iron chelators and their iron complexes.

Objective: To quantify the biliary and urinary excretion of iron following administration of an iron chelator.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are used. The animals are anesthetized, and a midline abdominal incision is made to expose the common bile duct.

-

Cannulation: A cannula (e.g., polyethylene tubing) is inserted into the bile duct and secured with ligatures. The other end of the cannula is externalized, allowing for the collection of bile. A second cannula may be placed in the duodenum for the reinfusion of bile salts to maintain physiological homeostasis, or in a blood vessel for pharmacokinetic sampling.

-

Recovery: Animals are allowed to recover from surgery before the start of the experiment.

-

Dosing: this compound is administered orally via gavage.

-

Sample Collection: Bile and urine are collected at timed intervals (e.g., every 3 hours for 24 hours).

-

Iron Analysis: The iron content in the collected bile and urine samples is quantified using methods such as atomic absorption spectroscopy.

-

Data Analysis: The total amount of iron excreted via the biliary and urinary routes is calculated and expressed as a percentage of the administered dose or as iron clearing efficiency (ICE).

Human Metabolic Iron Balance Studies

These studies are designed to precisely measure the intake and excretion of iron to determine the net effect of a chelating agent on total body iron.

Objective: To determine the net iron balance in patients with iron overload treated with this compound.

Methodology:

-

Patient Selection: Patients with transfusional iron overload (e.g., β-thalassemia) are recruited.

-

Dietary Control: Patients are admitted to a clinical research center and placed on a fixed, individualized low-iron diet for the duration of the study. All food and beverage intake is meticulously recorded.

-

Study Periods: The study is typically divided into several periods:

-

Baseline (Washout): A period with no chelation therapy to establish baseline iron excretion.

-

Treatment Period(s): Administration of this compound at specified doses and schedules. A control arm with a standard chelator like deferoxamine may be included.

-

Post-Treatment (Washout): Another period without treatment to assess the return to baseline.

-

-

Sample Collection:

-

Diet: Duplicate portions of all meals are collected for iron analysis.

-

Excreta: All urine and feces are collected throughout the study periods. Stool markers (e.g., carmine red) are used to demarcate the collection periods.

-

-

Iron Analysis: The iron content of the diet, urine, and feces is determined using validated analytical methods.

-

Data Calculation:

-

Iron Intake: Calculated from the analysis of the duplicate meal portions.

-

Iron Excretion: The sum of iron excreted in urine and feces.

-

Net Iron Balance: Calculated as: Iron Intake - Iron Excretion. A negative value indicates a net loss of iron from the body.

-

Key Findings and Discontinuation of Development

Preclinical studies in monkeys and rodents demonstrated that this compound was orally active and promoted significant iron excretion, primarily through the feces. Early clinical trials in patients with β-thalassemia confirmed its oral absorption and dose-dependent iron chelation with a favorable short-term safety profile.

However, the clinical development of this compound was ultimately halted. The primary reason for the discontinuation was the emergence of nephrotoxicity (kidney toxicity) in longer-term studies. This adverse effect was a significant concern and deemed the risk-benefit profile unfavorable for continued development. The nephrotoxicity observed with this compound is a known risk associated with the desferrithiocin class of iron chelators.

Visualizations of Pathways and Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound iron chelation.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of Desferrithiocin-Derived Chelators

Caption: Development of this compound from Desferrithiocin.

Conclusion

This compound represented a rational approach to developing a new oral iron chelator by modifying a potent natural product. While it showed initial promise in preclinical and early clinical studies, its development was ultimately halted by an unacceptable toxicity profile, specifically nephrotoxicity. The case of this compound underscores the critical importance of thorough toxicological evaluation in drug development and highlights the ongoing challenge of designing safe and effective oral iron chelators. The data and methodologies from the this compound program remain a valuable resource for researchers in the field of iron metabolism and drug development.

The Structure-Activity Relationship of Desferrithiocin Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferrithiocin (DFT) is a naturally occurring tridentate iron chelator produced by Streptomyces antibioticus. Its high affinity and specificity for iron (III) and oral bioavailability have made it an attractive scaffold for the development of therapeutic iron chelators for the treatment of iron overload disorders, such as β-thalassemia. However, the clinical development of DFT itself was halted due to significant nephrotoxicity. This has led to extensive research into the structure-activity relationships (SAR) of DFT analogues to identify compounds with retained or improved iron chelation efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the SAR of desferrithiocin analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and mechanistic relationships.

Core Structural Requirements for Iron Chelation

Systematic studies have revealed several key structural features of the desferrithiocin scaffold that are essential for its iron-clearing activity.[1] Modification of these core elements often leads to a significant loss of efficacy.

-

Tridentate Chelation Site: The fundamental iron-binding motif of desferrithiocin and its analogues is a tridentate system composed of the hydroxyl group on the aromatic ring, the nitrogen atom of the thiazoline ring, and the carboxyl group.

-

Thiazoline Ring Integrity: The thiazoline ring is crucial for maintaining the appropriate spatial arrangement of the coordinating atoms. Opening or altering this ring system is generally detrimental to iron chelation.[1]

-

Stereochemistry: The (S)-configuration at the C-4 position of the thiazoline ring is considered optimal for the design of effective desferrithiocin-based iron chelators.[1]

-

Inter-Ligand Distance: There are strict requirements for the distance between the ligating centers. Any structural modifications that alter this distance are likely to result in a loss of iron chelation efficacy.[1]

Strategies for Mitigating Toxicity

The primary hurdle in the clinical development of desferrithiocin has been its associated nephrotoxicity.[2] A major focus of SAR studies has been to uncouple the iron chelation efficacy from this toxicity. Several successful strategies have emerged:

-

Removal of the Pyridine Nitrogen (Desazadesferrithiocin Analogues): A pivotal discovery was that replacing the pyridine ring of DFT with a phenyl ring (creating desazadesferrithiocin or DADFT analogues) significantly reduces toxicity while maintaining a scaffold amenable to effective iron chelation.[3]

-

Hydroxylation of the Aromatic Ring: The introduction of a second hydroxyl group on the aromatic ring, as seen in deferitrin ((S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid), was found to dramatically reduce toxicity compared to the parent desferrithiocin.[3]

-

Introduction of Polyether Chains: Attaching polyether side chains to the aromatic ring of DADFT analogues has proven to be a highly effective strategy for mitigating nephrotoxicity.[3][4] The length and position of the polyether backbone influence the compound's tissue distribution and iron clearing efficiency (ICE).[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the iron clearing efficiency (ICE) and, where available, toxicity and lipophilicity of key desferrithiocin analogues.

| Compound | Modification | ICE Rodent (%) | ICE Primate (%) | Toxicity Notes | Reference |

| Desferrithiocin (DFT) | Parent Compound | 5.5 ± 3.2 | 16.1 ± 8.5 | Severe Nephrotoxicity | [5] |

| (S)-4′-(HO)-DADFT (this compound) | Desaza, 4'-OH | 1.1 ± 0.8 | 16.8 ± 7.2 | Reduced Nephrotoxicity | [3] |

| (S)-4′-(3,6,9-trioxadecyloxy)-DADFT | Desaza, 4'-Polyether | 5.5 ± 1.9 | 25.4 ± 7.4 | Ameliorated Nephrotoxicity | [4] |

| (S)-4′-(3,6-dioxaheptyloxy)-DADFT | Desaza, 4'-Shorter Polyether | 26.7 ± 4.7 | 28.7 ± 12.4 | No evidence of nephrotoxicity in rats | [4] |

| (S)-3′-(3,6,9-trioxadecyloxy)-DADFT | Desaza, 3'-Polyether | - | - | Preclinical toxicity profile was benign | [4] |

Antiproliferative Activity

Iron is an essential cofactor for ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis. By depleting intracellular iron, desferrithiocin analogues can inhibit DNA synthesis and arrest cell cycle progression, leading to an antiproliferative effect. This property has garnered interest in their potential application as anticancer agents.

Studies have shown that desferrithiocin and its analogues can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HCC).[1] The mechanism of this antiproliferative activity is primarily attributed to the induction of cell cycle arrest, often in the S phase.[1][5]

Quantitative Antiproliferative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Desferrithiocin (DFT) | Human Hepatocellular Carcinoma | ~40 | [1] |

| 2-(2'-hydroxyphenyl)-Δ²-thiazoline-4(S)-carboxylic acid | Human Hepatocellular Carcinoma | 55-90 | [1] |

Experimental Protocols

In Vivo Iron Chelation Efficiency Assessment in Bile Duct-Cannulated Rats

This model is a standard for evaluating the efficacy of orally administered iron chelators.

a) Animal Model:

-

Male Sprague-Dawley rats are commonly used.

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[5]

b) Surgical Procedure (Bile Duct Cannulation):

-

Under anesthesia, a midline abdominal incision is made.

-

The common bile duct is located and cannulated with polyethylene tubing.

-

The cannula is exteriorized, often between the scapulae, and connected to a swivel system to allow the animal free movement.[5]

-

This procedure allows for the continuous collection of bile.

c) Iron Overload Induction (Optional but recommended for mimicking clinical conditions):

-

Iron overload can be induced by repeated injections of iron dextran.

d) Chelator Administration and Sample Collection:

-

The desferrithiocin analogue is administered orally (p.o.) via gavage.

-

Bile and urine are collected at regular intervals (e.g., every 3-6 hours) for 24-48 hours post-administration.[5]

-

Feces are typically collected over 24-hour periods.

e) Iron Analysis:

-

The iron content in bile, urine, and feces is determined using methods such as atomic absorption spectroscopy.

f) Calculation of Iron Clearing Efficiency (ICE):

-

ICE is calculated as the percentage of the theoretically chelatable iron that is excreted.[4]

-

For a tridentate chelator like a desferrithiocin analogue (which forms a 2:1 ligand-to-iron complex), the theoretical iron excretion is 0.5 moles of iron for every mole of the administered chelator.[4]

-

Formula: ICE (%) = [(Total iron excreted in treated group - Total iron excreted in control group) / Theoretical maximum chelatable iron] x 100

Nephrotoxicity Assessment in Rodents

a) Animal Model and Dosing:

-

Rats or mice are administered the test compound daily for a specified period (e.g., 10-28 days).[4]

-

A range of doses is typically used, including doses that are multiples of the efficacious dose for iron chelation.

b) Sample Collection:

-

Urine is collected periodically for biomarker analysis.

-

At the end of the study, blood is collected for serum chemistry analysis, and the kidneys are harvested for histopathological examination.

c) Key Endpoints:

-

Serum Chemistry: Blood Urea Nitrogen (BUN) and creatinine levels are measured as indicators of kidney function.

-

Urinary Biomarkers: Kidney Injury Molecule-1 (Kim-1) is a sensitive and specific biomarker for acute kidney tubular injury.[4] Its levels in the urine can be quantified by ELISA.

-

Histopathology: The kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist examines the tissues for signs of damage, such as tubular necrosis, vacuolar degeneration, and inflammation.[2]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

a) Cell Culture:

-

Cancer cell lines (e.g., hepatocellular carcinoma, leukemia, etc.) are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b) Compound Treatment:

-

The desferrithiocin analogue is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

-

The cells are treated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

c) MTT Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

d) Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

e) Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Visualizing Structure-Activity and Mechanistic Relationships

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in the study of desferrithiocin analogues.

Caption: Logical flow of structural modifications to reduce toxicity.

Caption: General workflow for the evaluation of new analogues.

Caption: Mechanism of antiproliferative action of DFT analogues.

Conclusion

The development of desferrithiocin analogues represents a successful example of medicinal chemistry efforts to overcome the toxicity of a promising natural product. The key to this success has been a systematic approach to understanding the structure-activity relationships, which has allowed for the rational design of new compounds with significantly improved safety profiles. The desazadesferrithiocin scaffold, particularly when modified with polyether side chains, has yielded orally active iron chelators with high efficacy and low toxicity in preclinical models. Furthermore, the inherent antiproliferative activity of these iron chelators opens up possibilities for their investigation in oncology. This guide provides a foundational understanding of the SAR of desferrithiocin analogues, which will be invaluable for researchers and drug development professionals working on the next generation of iron chelation therapies.

References

- 1. The desferrithiocin (DFT) class of iron chelators: potential as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay [bio-protocol.org]

- 5. Desferrithiocin is a more potent antineoplastic agent than desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assays for Testing Deferitrin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitrin (also known as GT-56-252) is an orally active tridentate iron chelator, belonging to the desferrithiocin analogue family.[1] It is under investigation for the treatment of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with disorders like beta-thalassemia.[1][2] The primary mechanism of this compound is its ability to bind to excess iron, facilitating its excretion from the body. This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound in a research setting. These assays are crucial for characterizing its iron chelation potential and its effects on cellular iron metabolism and related pathological processes such as ferroptosis.

Assessment of Intracellular Iron Chelation

A primary function of this compound is to access and chelate intracellular iron. The following assays are designed to quantify this activity.

Calcein-AM Assay for Labile Iron Pool (LIP) Measurement

The Calcein-AM assay provides a sensitive method to measure the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily iron. An effective iron chelator like this compound will sequester iron from calcein, leading to an increase in fluorescence.

Data Presentation: Expected Dose-Dependent Effect of this compound on Labile Iron Pool

| This compound Concentration (µM) | % Increase in Calcein Fluorescence (relative to untreated control) |

| 0 (Control) | 0% |

| 1 | Expected slight increase |

| 10 | Expected moderate increase |

| 50 | Expected significant increase |

| 100 | Expected maximal or near-maximal increase |

| Deferoxamine (DFO) - Positive Control | Significant increase |

| Note: The exact values will be experiment-dependent and should be determined empirically. This table represents the expected trend. |

Experimental Protocol: Calcein-AM Assay

-

Cell Culture: Plate cells (e.g., HepG2, K562, or primary hepatocytes) in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the assay.

-

Iron Loading (Optional): To mimic iron-overload conditions, incubate cells with ferric ammonium citrate (FAC) at a final concentration of 100-300 µM for 18-24 hours prior to the assay.

-

This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the culture medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a positive control (e.g., 100 µM Deferoxamine). Incubate for a predetermined time (e.g., 2-4 hours).

-

Calcein-AM Loading: Prepare a 1 µM working solution of Calcein-AM in a suitable buffer (e.g., HBSS). Wash the cells once with HBSS and then incubate with the Calcein-AM working solution for 15-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells twice with HBSS to remove extracellular Calcein-AM. Add fresh HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the data as a percentage increase in fluorescence relative to the untreated control.

Workflow for Calcein-AM Assay

Caption: Workflow for measuring the labile iron pool using the Calcein-AM assay.

Ferrozine-Based Assay for Total Intracellular Iron

This colorimetric assay quantifies the total iron content within cells. It involves cell lysis, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the formation of a colored complex between Fe²⁺ and ferrozine, which can be measured spectrophotometrically.

Data Presentation: Expected Dose-Dependent Effect of this compound on Total Intracellular Iron

| This compound Concentration (µM) | Total Intracellular Iron (nmol/mg protein) | % Reduction in Intracellular Iron |

| 0 (Control) | Baseline value | 0% |

| 10 | Slightly reduced value | Calculated % |

| 50 | Moderately reduced value | Calculated % |

| 100 | Significantly reduced value | Calculated % |

| Deferoxamine (DFO) - Positive Control | Significantly reduced value | Calculated % |

| Note: Baseline iron levels and the extent of reduction will depend on the cell type and iron-loading conditions. |

Experimental Protocol: Ferrozine-Based Assay

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the Calcein-AM protocol.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., 50 mM NaOH).

-

Iron Release and Reduction: Add an equal volume of 10 mM HCl to the cell lysate, followed by the addition of an iron-releasing reagent (a mixture of 1.4 M HCl and 4.5% w/v KMnO₄ in H₂O). Incubate at 60°C for 2 hours. Cool to room temperature.

-

Colorimetric Reaction: Add an iron detection reagent containing ferrozine, ascorbic acid, and a buffer to the samples. A purple-colored complex will form.

-

Spectrophotometric Measurement: Measure the absorbance at 562 nm using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of an iron standard (e.g., FeCl₃). Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). Normalize the iron content to the protein concentration (nmol iron/mg protein).

Assessment of this compound's Impact on Iron Metabolism Proteins

Iron chelation is expected to alter the expression of key proteins involved in iron storage and uptake.

Western Blot Analysis of Ferritin and Transferrin Receptor 1 (TfR1)

Ferritin is the primary intracellular iron storage protein, and its expression is induced by high iron levels. Transferrin Receptor 1 (TfR1) is responsible for iron uptake into cells, and its expression is upregulated under iron-deficient conditions. This compound treatment is expected to decrease ferritin levels and increase TfR1 levels.

Data Presentation: Expected Effect of this compound on Ferritin and TfR1 Protein Expression

| Treatment | Ferritin Heavy Chain (FTH1) Expression (relative to control) | Transferrin Receptor 1 (TfR1) Expression (relative to control) |

| Control | 1.0 | 1.0 |

| This compound (50 µM) | Expected decrease (<1.0) | Expected increase (>1.0) |

| This compound (100 µM) | Expected further decrease (<1.0) | Expected further increase (>1.0) |

| Iron-loaded Control | Increased expression (>1.0) | Decreased expression (<1.0) |

| Iron-loaded + this compound | Reversal of iron-induced changes | Reversal of iron-induced changes |

| Note: Values are hypothetical and represent the expected trends from densitometric analysis of Western blots. |

Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

-

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities and normalize the expression of FTH1 and TfR1 to the loading control.

Signaling Pathway: Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) System

Caption: Regulation of ferritin and transferrin receptor expression by intracellular iron levels.

Assessment of this compound's Effect on Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. By reducing intracellular iron, this compound is expected to protect cells from ferroptosis.

C11-BODIPY Assay for Lipid Peroxidation

The fluorescent probe C11-BODIPY(581/591) is used to detect lipid peroxidation. In its reduced state, it fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.

Data Presentation: Expected Protective Effect of this compound against Erastin-Induced Lipid Peroxidation

| Treatment | C11-BODIPY Green Fluorescence (MFI) | % Inhibition of Lipid Peroxidation |

| Control | Basal level | N/A |

| Erastin (10 µM) | Significantly increased level | 0% |

| Erastin + this compound (10 µM) | Partially reduced level | Calculated % |

| Erastin + this compound (50 µM) | Significantly reduced level | Calculated % |

| Erastin + Ferrostatin-1 (Positive Control) | Near basal level | Calculated % |

| MFI: Mean Fluorescence Intensity, as determined by flow cytometry. |

Experimental Protocol: C11-BODIPY Assay

-

Cell Culture: Plate cells (e.g., HT-1080, PANC-1) in a 6-well plate.

-

Pre-treatment with this compound: Pre-treat cells with various concentrations of this compound for 2-4 hours.

-

Induction of Ferroptosis: Add a ferroptosis inducer, such as Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), and co-incubate for a specified time (e.g., 6-8 hours). Include a positive control for ferroptosis inhibition (e.g., Ferrostatin-1).

-

C11-BODIPY Staining: Add C11-BODIPY(581/591) to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells by flow cytometry, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the green fluorescence. Calculate the percentage inhibition of lipid peroxidation by this compound compared to the Erastin-treated control.

Signaling Pathway: this compound's Inhibition of Ferroptosis

Caption: this compound inhibits ferroptosis by chelating labile iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.

References

Deferitrin Dosage for In Vivo Animal Models: Application Notes and Protocols

Note to the Reader: Initial searches for detailed preclinical data on "Deferitrin" (also known as 4'-hydroxydesazadesferrithiocin or GT-56-252) did not yield specific in vivo dosage information or comprehensive experimental protocols. The available literature primarily consists of reviews from the early 2000s describing it as a promising oral iron chelator in early clinical development, with mentions of preclinical studies in rats, dogs, and monkeys, but without the specific data required for detailed application notes.

Therefore, to provide a comprehensive and useful resource for researchers, this document presents detailed application notes and protocols for Deferasirox (Exjade®, Jadenu®) , a well-established and widely studied oral iron chelator used in in vivo animal models of iron overload. Deferasirox serves as a relevant and well-documented alternative for researchers investigating oral iron chelation therapy.

Introduction to Deferasirox

Deferasirox is an orally active, tridentate iron chelator that is highly selective for iron (Fe³⁺). It binds with iron in a 2:1 ratio, forming a stable complex that is primarily excreted through the feces via biliary elimination.[1] Its efficacy in reducing iron overload in various organs, including the liver and heart, has been demonstrated in several animal models and is approved for clinical use in humans with chronic iron overload.[1][2]

Data Presentation: Deferasirox Dosage and Efficacy in Animal Models

The following tables summarize quantitative data on the administration and efficacy of Deferasirox in various in vivo models.

Table 1: Deferasirox Dosage and Efficacy in Rat Models

| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |

| Iron-overloaded Wistar rats | Oral (gavage) | 10 mg/kg/day | - | Bioavailability of 26% | [3] |

| Iron-overloaded Wistar rats | Oral (gavage) | 100 mg/kg/day | - | Overproportional increase in bioavailability | [3] |

| Iron-overloaded rats | Oral | 50 mg/kg/day | - | High iron excretion efficiency (18%) | [4] |

| Iron-overloaded rats | Oral | 100 mg/kg/day | - | High iron excretion efficiency (18%) | [4] |

| Iron-intoxicated Wistar rats | Oral (gavage) | 25 mg/kg/day | - | Increased serum biochemical parameters (AST, ALT, creatinine) and lipid peroxidation. | [5] |

| Cadmium-intoxicated Wistar rats | Oral | Not specified | 1 week | Reduced blood cadmium levels and restored normal iron levels. | [6] |

| Thallium-intoxicated Wistar rats | Oral | Not specified | 1 week | Effective in removing thallium from the body. | [7] |

Table 2: Deferasirox Dosage and Efficacy in Mouse Models

| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |

| Juvenile hemochromatosis (Hjv-/-) mice | Oral (in diet) | 100 mg/kg/day (5x/week) | 8 weeks | Significantly reduced liver and heart iron burden. | [8] |

| Diabetic ketoacidotic mice with mucormycosis | Oral (gavage) | 1, 3, or 10 mg/kg (twice daily) | 7 days | Significantly improved survival in a dose-dependent manner. | [9] |

| Neutropenic mice with mucormycosis | Oral (gavage) | 10 mg/kg (twice daily) | 7 days | Protective against mucormycosis. | [9] |

| Alzheimer's Disease (Tg2576, JNPL3, APP/Tau) mice | Oral (in peanut butter) | 1.6 mg (thrice weekly) | 6 months | Tended to decrease hyperphosphorylated tau. | [10] |

Experimental Protocols

Protocol for Induction of Iron Overload in Rodents

This protocol describes a common method for inducing iron overload in mice or rats using iron dextran injections.

Materials:

-

Iron dextran solution (e.g., 100 mg/mL)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (e.g., 25-27 gauge)

-

Animal scale

-

Appropriate animal handling and restraint devices

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Dosage Calculation: A common dosage for inducing significant iron overload is 100-200 mg/kg of iron dextran administered intraperitoneally (i.p.).[11] The total dose can be divided and administered over several injections.

-

Injection:

-

Weigh the animal to determine the correct volume of iron dextran solution to inject.

-

Dilute the iron dextran solution with sterile saline if necessary to achieve an appropriate injection volume.

-

Restrain the animal appropriately.

-

Administer the iron dextran solution via intraperitoneal injection.

-

-

Monitoring: Monitor the animals regularly for any signs of distress or adverse reactions.

-

Confirmation of Iron Overload: Iron overload can be confirmed by measuring serum ferritin levels or by histological analysis of iron deposition in liver tissue (e.g., using Prussian blue staining) after a specified period (e.g., 4-8 weeks).[11]

Protocol for Oral Administration of Deferasirox in a Rodent Model of Iron Overload

This protocol outlines the procedure for treating iron-overloaded rodents with Deferasirox.

Materials:

-

Deferasirox tablets or powder

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, peanut butter)

-

Oral gavage needles (for mice and rats)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Deferasirox Suspension:

-

Calculate the required amount of Deferasirox based on the desired dosage and the number of animals.

-

Crush the Deferasirox tablets into a fine powder.

-

Suspend the powder in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous.

-

-

Animal Dosing:

-

Control Group: Administer the vehicle alone to the control group of animals.

-

Monitoring: Monitor the animals for changes in body weight, food and water intake, and any clinical signs of toxicity.

-

Efficacy Assessment:

-

Blood Collection: Collect blood samples at baseline and at the end of the study to measure serum ferritin and other biochemical parameters.

-

Tissue Collection: At the end of the study, euthanize the animals and collect organs (e.g., liver, heart, spleen) for iron content analysis (e.g., atomic absorption spectrometry) and histological examination (e.g., Prussian blue staining).[8]

-

Visualizations

Mechanism of Action of Deferasirox

Caption: Mechanism of action of Deferasirox.

Experimental Workflow for In Vivo Deferasirox Study

Caption: General experimental workflow for a Deferasirox study in an iron-overloaded animal model.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical effects of deferasirox and deferasirox-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical evaluation of Deferasirox for removal of cadmium ions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Removal of thallium by deferasirox in rats as biological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]

Oral Administration of Deferitrin: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Deferitrin, an orally administered iron chelator, in research settings. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound (also known as GT-56-252) is a tridentate iron chelator developed for the treatment of chronic iron overload.[1] Although its clinical development was halted, the existing preclinical and early clinical data offer valuable insights for researchers investigating iron chelation therapies.

Data Presentation

The following tables summarize the pharmacokinetic and efficacy data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Orally Administered this compound

| Parameter | Species | Dose | Value | Administration State | Reference |

| T½ (Half-life) | Human (β-thalassemia patients) | 3 - 15 mg/kg | ~2 - 4 hours | Fasted and Fed | [1] |

| Human (β-thalassemia patients) | 5, 10, 15 mg/kg/day (once daily) | 1.3 - 1.8 hours | - | [2] | |

| Absorption | Human | 3 - 15 mg/kg | Well-absorbed | Fasted and Fed | [1][3] |

| Bioavailability | Human | 3 - 15 mg/kg | Not significantly impaired by food | Fed | [1] |

| Clearance | Human (β-thalassemia patients) | 5, 10, 15 mg/kg/day (once daily) | 226 - 340 mL/min | - | [2] |